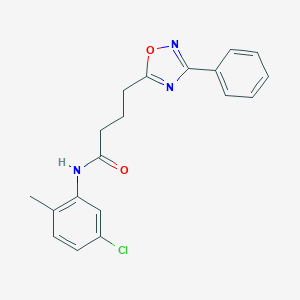![molecular formula C21H17N5O3S2 B277586 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as OTS964, is a novel and potent inhibitor of the serine/threonine kinase, TOPK (T-LAK cell-originated protein kinase). TOPK is a promising target for cancer therapy due to its overexpression in various types of cancers and its role in promoting tumorigenesis, invasion, and metastasis.
Mécanisme D'action
OTS964 inhibits the activity of TOPK by binding to its ATP-binding site. TOPK is a protein kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression of TOPK has been linked to the development and progression of various types of cancers. Inhibition of TOPK by OTS964 leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. OTS964 has minimal toxicity to normal cells and tissues. It has also been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
OTS964 is a potent and selective inhibitor of TOPK, making it a valuable tool for studying the role of TOPK in cancer biology. However, it is important to note that OTS964 has poor solubility in water, which can limit its use in some experiments. In addition, OTS964 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the study of OTS964. First, more preclinical studies are needed to further investigate the anti-cancer properties of OTS964 in various types of cancers. Second, the development of more soluble analogs of OTS964 could expand its use in experiments. Third, clinical trials are needed to evaluate the safety and efficacy of OTS964 in humans. Fourth, the combination of OTS964 with other anti-cancer therapies, such as chemotherapy and immunotherapy, could enhance its anti-cancer effects. Finally, the identification of biomarkers that predict the response to OTS964 could improve patient selection for treatment.
Méthodes De Synthèse
OTS964 was first synthesized by researchers at the University of Tokyo in 2012. The synthesis involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-oxo-2-phenylethyl bromide to form 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form OTS964.
Applications De Recherche Scientifique
OTS964 has been extensively studied for its anti-cancer properties. It has shown promising results in preclinical studies in various types of cancers, including breast, lung, colorectal, and pancreatic cancer. OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C21H17N5O3S2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-(4-oxoquinazolin-3-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H17N5O3S2/c27-17(14-6-2-1-3-7-14)12-30-21-25-24-20(31-21)23-18(28)10-11-26-13-22-16-9-5-4-8-15(16)19(26)29/h1-9,13H,10-12H2,(H,23,24,28) |
Clé InChI |
RPHPNLGCJWRCOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)


